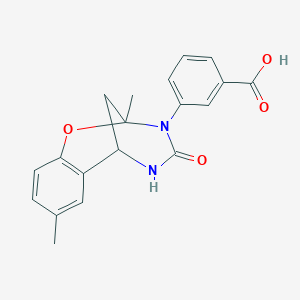
3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a complex organic compound with potential applications across various fields including chemistry, biology, medicine, and industry. This compound belongs to the class of benzoxadiazocines, known for their unique ring structure and potential bioactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxadiazocine Ring: : Starting with a precursor such as o-phenylenediamine, the ring is formed through a series of cyclization reactions. Key reagents in this step may include aldehydes or ketones, coupled with catalysts like acids or bases to facilitate the cyclization.
Introduction of Dimethyl Groups: : The dimethyl substituents are introduced via alkylation reactions, using dimethyl sulfate or methyl iodide under basic conditions.
Oxidation to Ketone: : Conversion of the hydroxyl groups to ketones is achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Attachment of the Benzoic Acid Moiety: : The final step involves attaching the benzoic acid group via an esterification or amidation reaction, using reagents like benzoic acid or its derivatives, and activating agents such as DCC (N,N'-dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up these reactions using batch or continuous processes, ensuring optimal yield and purity. Key considerations include solvent choice, reaction temperature and pressure, and the removal of by-products through techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, potentially forming carboxylic acids.
Reduction: : Reduction reactions can target the ketone moiety, converting it to an alcohol.
Substitution: : Various substitutions can occur on the benzene rings, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: : Formation of carboxylic acids
Reduction: : Formation of alcohols
Substitution: : Various halogenated, nitrated, or sulfonated derivatives
科学研究应用
3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid has diverse applications, including:
Chemistry: : Used as a precursor in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: : Potential use in studying enzyme interactions, given its unique structure.
Medicine: : Investigated for pharmacological properties, such as anti-inflammatory or anti-cancer activity.
Industry: : Utilized in material science for developing new polymers or as an additive in specialty chemicals.
作用机制
The exact mechanism by which 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid exerts its effects can vary depending on its application:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence various biochemical pathways, such as inflammatory pathways in a pharmacological context.
相似化合物的比较
Compared to other benzoxadiazocines, 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid stands out due to its specific substituents and resultant properties. Some similar compounds include:
1,3,5-Benzoxadiazocine: : The parent compound, without the methyl and benzoic acid substituents.
4-Oxo-1,3,5-benzoxadiazocine: : Featuring the ketone but lacking other specific substituents.
2,8-Dimethyl-1,3,5-benzoxadiazocine: : Incorporates the dimethyl groups but without the additional benzoic acid moiety.
属性
IUPAC Name |
3-(4,9-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-6-7-16-14(8-11)15-10-19(2,25-16)21(18(24)20-15)13-5-3-4-12(9-13)17(22)23/h3-9,15H,10H2,1-2H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPLRFUOQDLKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3C4=CC=CC(=C4)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
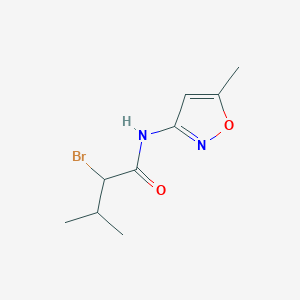
![N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2875721.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)
![ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2875723.png)
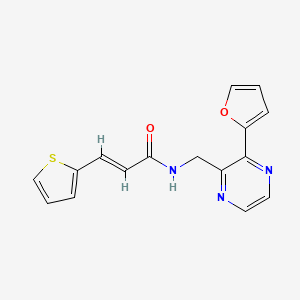

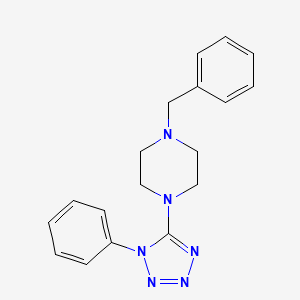
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)
![N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2875732.png)
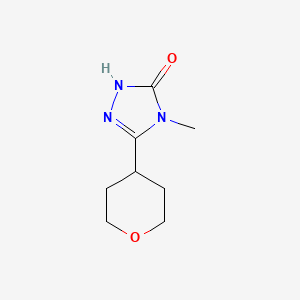
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)
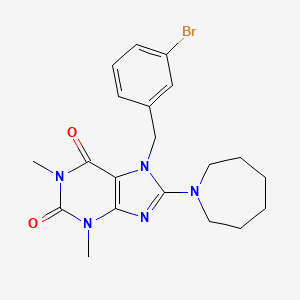
![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
